molecular formula C20H16N4O3S2 B2743283 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 681162-45-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2743283
CAS No.: 681162-45-8
M. Wt: 424.49
InChI Key: YNNSYBAYHNWSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole-piperazine core linked to a 5-nitrobenzo[b]thiophen-2-yl methanone group. The benzothiazole and piperazine moieties are common in pharmaceuticals due to their bioactive properties, while the nitrobenzo[b]thiophene group introduces electron-withdrawing effects and aromatic bulk.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c25-19(18-12-13-11-14(24(26)27)5-6-16(13)28-18)22-7-9-23(10-8-22)20-21-15-3-1-2-4-17(15)29-20/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNSYBAYHNWSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole derivative. This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of Nitrobenzothiophene: The final step involves the introduction of the nitrobenzothiophene moiety. This can be achieved through a nucleophilic substitution reaction where the piperazine-benzothiazole intermediate reacts with a nitrobenzothiophene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group in the nitrobenzothiophene moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction of the nitro group.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives of the nitrobenzothiophene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX).

Medicine

In medicine, this compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to the presence of the benzothiazole and nitrobenzothiophene moieties.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins. In its antimicrobial role, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzothiazole-Piperazine Derivatives
  • Compound 5j (): Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone. Molecular weight: 507.10 g/mol. Substituents: Dual benzothiazole groups and a triazole-thioether linker. Key differences: Lacks the nitrobenzo[b]thiophene moiety; instead, it incorporates a triazole-thioether-benzothiazole group, increasing sulfur content and molecular weight compared to the target compound .
  • Compound 5l ():
    Structure: 3-(3-(4-(5-(2-oxobenzo[d]thiazol-3(2H)-yl)pentyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one.

    • Substituents: Extended alkyl chain (pentyl) and a second benzothiazolone group.
    • Key differences: The elongated linker and additional benzothiazolone group enhance lipophilicity, contrasting with the nitrobenzo[b]thiophene’s polar nitro group in the target compound .
Thiophene/Phenyl Ketone Derivatives
  • Compound 17 ():
    Structure: 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone.

    • Substituents: Thiophen-2-yl group instead of nitrobenzo[b]thiophen-2-yl.
    • Key differences: The simpler thiophene ring lacks the nitro group and fused benzene ring, reducing steric hindrance and electronic effects compared to the target compound .
  • Compound 5a (): Structure: 2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one. Substituents: Thiazolidinone core with an imino group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Influencers
Target Compound ~530 (estimated) Nitrobenzo[b]thiophene, benzothiazole Nitro group (polar), sulfur atoms
5j () 507.10 Triazole-thioether, benzothiazole Sulfur-rich, non-polar substituents
5l () ~600 (estimated) Pentyl linker, benzothiazolone Long alkyl chain (lipophilic)
Compound 17 () ~450 (estimated) Thiophen-2-yl, nitroimidazole Nitro group, smaller aromatic ring
5a () ~400 (estimated) Thiazolidinone, isopropylpiperazine Carbonyl group, imino bond
  • Polarity: The target compound’s nitro group increases polarity compared to analogs like 5j () or 5l (), which rely on non-polar sulfur or alkyl groups .
  • Lipophilicity : Compound 5l’s pentyl linker enhances lipophilicity, whereas the target’s nitro group may reduce membrane permeability .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, a derivative of piperazine and benzo[b]thiophene, has gained attention in recent years due to its promising biological activities. This article reviews the current understanding of its biological activity, including anti-mycobacterial properties, neuroprotective effects, and potential as a therapeutic agent in various diseases.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

This structure incorporates a benzo[d]thiazole moiety and a nitro-substituted benzo[b]thiophene, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is multifaceted, with significant implications in various fields such as medicinal chemistry and pharmacology. Key areas of activity include:

  • Anti-mycobacterial Activity
  • Neuroprotective Effects
  • Antioxidant Properties

Anti-mycobacterial Activity

Research has indicated that derivatives of benzo[d]thiazole, including the target compound, exhibit notable anti-mycobacterial properties.

Key Findings:

  • A study on structurally diverse benzo[d]thiazole derivatives showed that several compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values ranging from 1 to 10 μM. The most promising compounds had low cytotoxicity, indicating a favorable therapeutic index .
CompoundMIC (μM)Cytotoxicity (50% Inhibition at μg/mL)
Compound 12.35<50
Compound 27.94<50
Compound 35.00<50

Neuroprotective Effects

The neuroprotective potential of the compound has been explored through its interaction with neuronal nitric oxide synthase (nNOS).

Research Insights:

  • In a study involving HEK 293 cells expressing NOS isoforms, certain derivatives exhibited over 95% cell survival in MTT assays. Notably, one compound demonstrated selective inhibition of nNOS with an IC50 value significantly lower than that for endothelial and inducible NOS .

Case Study:
In a rat model of Parkinson's disease induced by 6-OHDA, treatment with the compound led to improved motor functions and neurochemical profiles, including increased dopamine levels and reduced glutamate toxicity .

Antioxidant Properties

The compound's ability to scavenge free radicals has also been assessed. Antioxidant assays indicate that it can effectively reduce oxidative stress markers in various cell lines.

Q & A

Q. What are the key steps in synthesizing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the benzothiazole or benzo[b]thiophene core via cyclization reactions using halogenated precursors (e.g., 2-aminothiophenol derivatives) .
  • Step 2 : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for cross-coupling .
  • Step 3 : Methanone linkage formation using carbonylating agents (e.g., phosgene analogs) or condensation reactions .
    Optimization Strategies :
    • Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
    • Solvents : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
    • Catalysts : Pd(PPh₃)₄ or CuI for efficient coupling .
    • Purification : Employ HPLC or column chromatography to isolate high-purity products (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm piperazine and aromatic proton environments, with characteristic shifts for nitro groups (δ 8.2–8.5 ppm) and methanone carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 425.5 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
  • HPLC : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : Limited aqueous solubility; use DMSO (≤1% v/v) for in vitro studies. Co-solvents like PEG-400 or cyclodextrins improve dispersion .
  • Stability :
    • pH Sensitivity : Stable at pH 6–8; avoid strongly acidic/basic conditions to prevent nitro group reduction .
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrobenzothiophene moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the benzothiazole or benzo[b]thiophene rings) impact biological activity?

  • Key Modifications :
    • Nitro Group Position : 5-Nitro on benzo[b]thiophene enhances antimicrobial activity (MIC: 2–8 µg/mL) compared to 6-nitro analogs .
    • Piperazine Substituents : Methyl or chloro groups on benzothiazole improve target binding (e.g., IC₅₀ < 1 µM for kinase inhibition) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with bacterial enzymes .
    • Bulky substituents on piperazine reduce cytotoxicity by limiting off-target interactions .

Q. What in vitro models are appropriate for assessing this compound’s efficacy, and how should conflicting MIC (Minimum Inhibitory Concentration) data be interpreted?

  • Models :
    • Antimicrobial : Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) .
    • Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages for COX-2 inhibition assays .
  • Data Interpretation :
    • Strain Variability : MIC discrepancies may arise from differences in bacterial efflux pump expression (e.g., S. aureus vs. MRSA) .
    • Assay Conditions : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs) to reduce variability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approaches :
    • Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
    • Dose-Response Curves : Use IC₅₀/EC₅₀ values (e.g., 0.5–5 µM) instead of binary (active/inactive) classifications .
    • Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition kinetics) across assays to identify context-dependent effects .

Methodological Notes

  • Synthetic Reproducibility : Document reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and intermediate characterization .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.